
L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid ethyl ester hydrochloride
説明
“L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid ethyl ester hydrochloride” is a chemical compound with the CAS Number: 129848-93-7 . It has a molecular weight of 280.75 . The IUPAC name for this compound is ethyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H/t12-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry. Physical And Chemical Properties Analysis
This compound is stored at 0-8°C . The shipping temperature is room temperature .科学的研究の応用
Synthesis of Biologically Active Indole Derivatives
Indole derivatives are prominent in pharmaceutical research due to their presence in natural products and drugs. They play a crucial role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections . The compound can serve as a precursor in the synthesis of these biologically active indole derivatives.
Development of Enzyme Inhibitors
Indole carboxamides are known for their strong enzyme inhibitory properties. They form hydrogen bonds with enzymes and proteins, often inhibiting their activity. This compound could be used to develop new inhibitors for enzymes like HLGP, HIV-1, and renin .
Antimicrobial Agent Synthesis
The compound has potential applications in the synthesis of antimicrobial agents. Its indole structure can be utilized to create compounds that target and inhibit the growth of various pathogens .
Anti-inflammatory Drug Research
Indole-based compounds have been investigated for their anti-inflammatory properties. This compound could be used to synthesize indole-based p38 inhibitors, which are important in the development of anti-inflammatory drugs .
Neurotransmitter Research
Indoles are structurally similar to the neurotransmitter serotonin and the amino acid tryptophan. This compound could be used in the synthesis of molecules that mimic or modulate the activity of neurotransmitters, contributing to research in neurology and psychiatry .
Insecticidal Activity Studies
Derivatives of harmine, which have an indole structure, show insecticidal activities. This compound could be used to create harmine derivatives for studying and developing new insecticides .
Glycine Receptor Ligand Development
The compound could be used as a reactant in the preparation of glycine receptor ligands. These ligands are important for understanding and potentially treating neurological disorders .
Cancer Research
Indole derivatives are being explored for their cytotoxic properties against cancer cells. This compound could be used to synthesize new derivatives for cancer research, potentially leading to the development of novel anticancer drugs .
作用機序
While the exact mechanism of action for this specific compound isn’t available, a similar compound, TNCA (a tryptophan derivative), is known to bind the parathyroid Ca2±sensing receptor (CaSR) extracellular domain (ECD) hinge region between two globular subdomains and acts as a high-affinity CaSR ligand (CaSRL) with co-agonist activity .
Safety and Hazards
特性
IUPAC Name |
ethyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAARNKBGEZGYMA-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




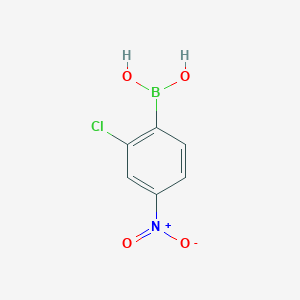
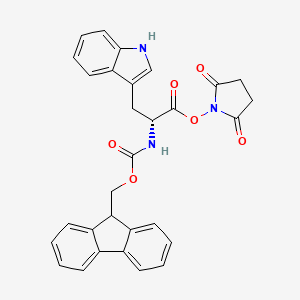
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)
![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)
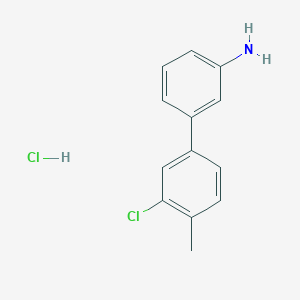

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)
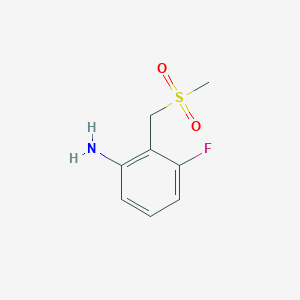
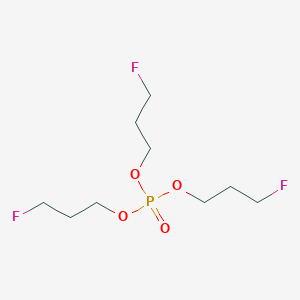
![4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1456101.png)
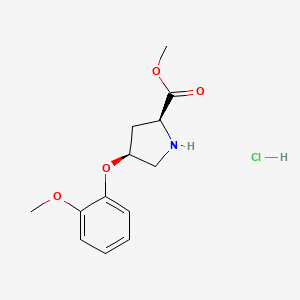
![4-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456105.png)
